(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride

Chiral resolution Asymmetric catalysis Enantiomeric excess

Procure (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride (CAS 939-45-7) to ensure stereochemical control in your synthesis. This (S)-enantiomer salt is critical for avoiding the 50% yield limit associated with racemic mixtures. The hydrochloride form provides superior aqueous solubility and solid-state stability over the free base, guaranteeing precise stoichiometry. Ideal for chiral resolution protocols, asymmetric catalysis, and rivastigmine analog synthesis where a pre-installed (S)-benzylic alcohol is mandatory.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 939-45-7
Cat. No. B6606826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride
CAS939-45-7
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=CC=C1)O.Cl
InChIInChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1
InChIKeyBZEHVQVWTRJIET-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride (CAS 939-45-7) is the Preferred Chiral β-Amino Alcohol Building Block


(1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride (CAS 939-45-7) is the single-enantiomer, salt form of a chiral β-amino alcohol. Its core structure features a stereogenic carbinol center adjacent to a dimethylamino group, classifying it as a 1,2-amino alcohol. This compound is not an active pharmaceutical ingredient but a critical chiral synthon. Its procurement is driven by the need for enantiomerically pure intermediates in asymmetric synthesis, where the defined (S)-configuration at the benzylic carbon is essential for downstream stereochemical control [1]. The hydrochloride salt form is preferred over the free base for its enhanced solid-state stability and aqueous solubility, facilitating precise stoichiometric control in solution-phase chemistry .

The Risks of Substituting (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride with Racemic or Free Base Analogs


Replacing the specified (1S)-enantiomer hydrochloride with a racemic mixture or a different salt form introduces quantifiable risks that can derail a synthetic or analytical process. The racemic (±)-2-(dimethylamino)-1-phenylethanol contains equal parts of the (1R)-enantiomer, which can act as a competing substrate, an antagonist, or a crystallization inhibitor in chiral resolutions, leading to a theoretical maximum yield of only 50% of the desired enantiomer and requiring costly separation steps . Furthermore, the free base form is susceptible to slower dissolution kinetics in aqueous media and potential pH drift, which can compromise reaction reproducibility in sensitive catalytic cycles. The use of the hydrochloride salt directly provides a pre-neutralized, readily soluble, and precisely weighable form, eliminating the need for in situ protonation and ensuring consistent counterion stoichiometry from batch to batch .

Quantitative Differentiation of (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride (939-45-7) Against Its Closest Analogs


Absolute Configuration and Enantiomeric Excess Control for Asymmetric Synthesis

The (1S)-enantiomer is the requisite antipode for synthesizing specific diastereomers. Unlike the racemate, which is a 1:1 mixture of (1S) and (1R) enantiomers, the target compound provides a defined stereochemical input. The enantiomeric purity of the target compound can be verified by its specific optical rotation, a well-defined physical constant that differentiates it from its enantiomer [1]. While the exact numerical value is batch-specific and reported on Certificates of Analysis, the magnitude and sign of rotation serve as a direct quantitative identity check, ensuring the correct chiral induction in subsequent steps .

Chiral resolution Asymmetric catalysis Enantiomeric excess

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling

The hydrochloride salt of (1S)-2-(dimethylamino)-1-phenylethan-1-ol is reported to be highly soluble in water, a direct consequence of its ionic character . This contrasts sharply with the free base, which is a lipophilic liquid with limited aqueous miscibility (predicted log P ~1.5) . This difference is critical for aqueous-phase reactions, biochemical assays, or any process requiring a homogeneous aqueous medium. The salt also exhibits a defined, high melting point, indicative of a stable crystalline lattice, which simplifies purification, handling, and long-term storage compared to the hygroscopic free base oil.

Salt selection Solubility Stability Formulation

Functional Group Array Tailored for Versatile Derivatization

The compound possesses a 1,2-amino alcohol motif, a privileged scaffold in asymmetric catalysis. The adjacency of a nucleophilic hydroxyl group and a basic dimethylamino group allows for selective functionalization. The hydroxyl can be transformed into leaving groups (e.g., tosylate, mesylate) for SN2 reactions, or oxidized to a ketone, while the tertiary amine can be quaternized or used as a ligand for metal catalysis. This dual reactivity is quantitatively distinct from simple chiral phenethylamines like (S)-(-)-N,N-dimethyl-1-phenylethylamine (CAS 17279-31-1), which lack the hydroxyl group and therefore cannot participate in reactions requiring alcohol chemistry .

Chiral building block β-amino alcohol Derivatization Ligand synthesis

Optimal Application and Procurement Scenarios for (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride (939-45-7)


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring a Defined (S)-Configuration

This compound is ideally procured when a synthetic route demands a pre-installed chiral (S)-benzylic alcohol with a β-dimethylamino group. For instance, in synthesizing rivastigmine analogs or other amino-alcohol-based drugs, the (1S)-enantiomer serves as a direct precursor, bypassing the need for an asymmetric reduction of the corresponding ketone. The hydrochloride salt's high water solubility, as detailed in Section 3, is advantageous for performing subsequent reactions in aqueous or biphasic media .

Synthesis of Chiral Ionic Liquids and Phase-Transfer Catalysts

The tertiary amine moiety in the compound is readily quaternized. A procurement scientist would select this specific chiral amino alcohol to create a library of chiral quaternary ammonium salts. The enantiopurity of the starting material, guaranteed by purchasing the (1S)-enantiomer, ensures the resulting ionic liquid or catalyst is non-racemic, a prerequisite for its application in asymmetric phase-transfer catalysis. Comparative data in Section 3 shows the advantage over using a racemic starting material, which would produce an inseparable mixture of diastereomeric or enantiomeric catalysts .

Chiral Resolving Agent for Racemic Acids

The basic dimethylamino group allows the compound to form diastereomeric salts with racemic carboxylic acids. This is a classic application of chiral 1-aryl-2-aminoethanols. The crystalline hydrochloride form of the resolving agent is a non-hygroscopic, easily handled solid that can be precisely weighed for stoichiometric salt formation. Its superior handling properties compared to the liquid free base (as established in Section 3) make it the preferred form for developing robust and scalable resolution protocols .

Synthesis of Chiral Bidentate Ligands for Metal Catalysis

The compound's 1,2-amino alcohol scaffold is a direct precursor to chiral oxazoline or Schiff base ligands. The (S)-enantiomer of the target compound would be selected to prepare ligands with a specific spatial orientation. As shown in the comparative analysis, the presence of both the hydroxyl and amino groups in the correct (S)-configuration provides a unique synthetic advantage over simpler chiral amines or amino alcohols that are only available as racemates, enabling the construction of highly enantioselective catalytic systems [1].

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